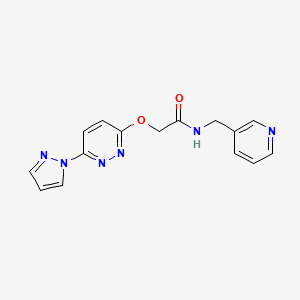

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide

Description

2-((6-(1H-Pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a pyrazole ring and an acetamide linker connected to a pyridin-3-ylmethyl group. Pyridazines and pyrazoles are well-documented pharmacophores in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, and antihypertensive activities . Its synthesis likely involves coupling reactions similar to those described for structurally related acetamides, such as the use of carbodiimide-based reagents (e.g., EDCI/HOBt) .

Properties

IUPAC Name |

2-(6-pyrazol-1-ylpyridazin-3-yl)oxy-N-(pyridin-3-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O2/c22-14(17-10-12-3-1-6-16-9-12)11-23-15-5-4-13(19-20-15)21-8-2-7-18-21/h1-9H,10-11H2,(H,17,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQMJIUSOFOQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC(=O)COC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is a complex organic molecule characterized by multiple heterocyclic structures, including pyrazole and pyridazine rings. These structural features suggest significant potential for various biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Structural Overview

The molecular structure of the compound includes:

- Pyrazole Ring : Known for its role in various pharmacological activities.

- Pyridazine Ring : Often associated with biological activity against cancer and inflammation.

- Acetamide Functional Group : Contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrazole and pyridazine rings have shown promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Induces apoptosis |

| Compound B | NCI-H460 | 42.30 | Inhibits cell proliferation |

| Compound C | HepG2 | 0.95 | CDK2 inhibition |

Case Study : In a study conducted by Bouabdallah et al., a pyrazole derivative was screened against Hep-2 and P815 cancer cell lines, revealing significant cytotoxic potential with IC50 values of 3.25 mg/mL and 17.82 mg/mL, respectively .

Kinase Inhibition

The presence of heterocyclic structures in 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide suggests its potential as a kinase inhibitor. Kinases are critical enzymes involved in signal transduction pathways that regulate cell growth and division.

| Kinase Target | Inhibition IC50 (nM) |

|---|---|

| Aurora-A Kinase | 67 |

| CDK2 | 25 |

Studies have shown that similar compounds can inhibit kinases involved in cancer progression, making them valuable in drug design for targeted therapies .

The precise mechanism of action for 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide is not fully elucidated but is believed to involve:

- Binding to Specific Receptors : The compound may interact with receptors or enzymes, modulating their activity.

- Induction of Apoptosis : Certain derivatives have been shown to trigger programmed cell death in cancer cells.

- Cell Cycle Arrest : Compounds similar to this one have demonstrated the ability to halt the cell cycle at specific phases, contributing to their anticancer effects.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)oxy)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer activity. The mechanism involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.

Case Study: Anticancer Activity

A study evaluated the efficacy of a related pyrazole-based compound against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results demonstrated IC50 values ranging from 10 to 20 µM, indicating potent anticancer properties.

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These findings suggest that this compound could be developed further as an antimicrobial agent.

Current Research Trends

Recent studies have focused on enhancing the efficacy of pyrazole derivatives through structural modifications to improve their pharmacological profiles. The ongoing research aims to explore additional therapeutic avenues for this compound in treating conditions such as cancer and bacterial infections.

Comparison with Similar Compounds

Key Observations:

Bioactivity Trends : Pyridazine-pyrazole hybrids (e.g., target compound) share structural motifs with antihypertensive and anti-inflammatory agents . However, substituents on the pyridazine ring (e.g., pyridin-3-ylmethyl vs. naphthalen-2-yloxy in VU0455653 ) critically influence target specificity.

Synthetic Flexibility : The acetamide linker allows modular synthesis, as seen in analogues like AMG 517 and indazole-pyrazole derivatives , which use carbodiimide or HBTU-mediated couplings.

Research Findings and Mechanistic Insights

- Pyridazine Derivatives: Pyridazin-3(2H)-ones are known for antiplatelet and antihypertensive effects . The pyridazine core in the target compound may similarly modulate cardiovascular or inflammatory pathways, though direct evidence is lacking.

- Pyrazole Interactions : Pyrazole rings often engage in hydrogen bonding with biological targets (e.g., kinases or GPCRs) . The 1H-pyrazol-1-yl group in the target compound could mimic ATP-binding motifs in kinase inhibition.

Limitations and Knowledge Gaps

- The evidence lacks explicit data on the target compound’s solubility, bioavailability, or in vitro/in vivo efficacy.

- Structural analogues with pyridin-3-ylmethyl groups (e.g., HC030031 ) show TRPV1 antagonism, but extrapolation to the target compound requires validation.

- Contradictions arise in bioactivity predictions: While pyridazines are broadly bioactive , minor substituent changes (e.g., chlorine vs. methyl groups) can drastically alter potency .

Q & A

Q. How can the compound’s stability under physiological conditions be assessed?

- Methodological Answer :

- Forced degradation : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (HO) conditions. Monitor degradation via LC-MS .

- Plasma stability : Incubate with human plasma (37°C) and quantify parent compound over 24 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.